Azaclorzine
Description
Evolution of Research on Phenothiazine-Derived Compounds
The study of phenothiazine (B1677639) and its derivatives has been a significant area of medicinal chemistry research for decades. mpdkrc.edu.in Initially recognized for their antipsychotic properties, phenothiazines became a cornerstone in the treatment of various psychiatric disorders. researchgate.net This led to extensive research into modifying the basic phenothiazine structure to enhance therapeutic effects and explore other biological activities.
Over time, research revealed that phenothiazine derivatives possess a wide range of pharmacological properties, including antiemetic, antihistaminic, and anti-inflammatory effects. researchgate.net More recently, studies have investigated their potential as antibacterial agents, particularly against multidrug-resistant strains, and their ability to interact with DNA, suggesting applications in cancer research. researchgate.net The diverse biological activities of these compounds underscore the value of the phenothiazine chemical structure as a template for drug discovery. researchgate.net
Historical Perspectives on Azaclorzine's Emergence in Academic Inquiry
This compound, also known as Nonachlazine, emerged within the broader context of phenothiazine research. nih.gov It was identified as a coronary vasodilator with a novel mechanism of action and was proposed as an antianginal agent. nih.govnih.govmedkoo.com The compound is cataloged in several chemical and medical databases, with its initial creation date in the PubChem database listed as August 8, 2005. nih.gov
The hydrochloride salt of this compound is also documented for research purposes, with a specific CAS number of 49780-10-1. medkoo.com The compound's name appears in various scientific contexts, including patents related to cholesterol absorption inhibitors and multi-functional ionic liquid compositions, indicating its recognition within the broader pharmaceutical chemistry landscape. google.comgoogle.com
Contemporary Significance and Unexplored Research Frontiers for this compound
In recent years, this compound has been mentioned in computational and in-silico screening studies aimed at repurposing existing drugs for new therapeutic uses. For instance, it was included in a virtual screen for potential inhibitors of the Ebola virus. f1000research.cominsajournal.inresearchgate.net These studies highlight a modern approach to drug discovery, where the known chemical space of compounds like this compound is explored for novel applications.
Further research has also explored its potential interaction with G-quadruplex DNA, which is a target in cancer therapy. researchgate.net Despite these mentions, the body of dedicated research focusing specifically on this compound remains limited. The full extent of its pharmacological profile and potential therapeutic applications beyond its originally proposed use as a vasodilator remains a largely unexplored frontier. Future research could focus on validating the findings of in-silico studies through in-vitro and in-vivo experiments to fully elucidate its biological activities and therapeutic potential.
Compound Data
Below are tables detailing the chemical identifiers for this compound.
This compound Identifiers
| Identifier Type | Value |
|---|---|
| PubChem CID | 39526 nih.gov |
| Molecular Formula | C22H24ClN3OS nih.gov |
| IUPAC Name | 3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(2-chlorophenothiazin-10-yl)propan-1-one nih.gov |
| InChI | InChI=1S/C22H24ClN3OS/c23-16-7-8-21-19(14-16)26(18-5-1-2-6-20(18)28-21)22(27)9-11-24-12-13-25-10-3-4-17(25)15-24/h1-2,5-8,14,17H,3-4,9-13,15H2 nih.gov |
| InChIKey | ZQTOZLYOIRKCPL-UHFFFAOYSA-N nih.gov |
| SMILES | C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl nih.gov |
This compound Hydrochloride Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 49780-10-1 medkoo.com |
| Chemical Formula | C22H26Cl3N3OS medkoo.com |
| IUPAC Name | 10H-Phenothiazine, 2-chloro-10-(3-(1,4-diazabicyclo(4.3.0)nonanyl)propionyl)-, dihydrochloride (B599025) medkoo.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
49864-70-2 |
|---|---|
Molecular Formula |
C22H24ClN3OS |
Molecular Weight |
414.0 g/mol |
IUPAC Name |
3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(2-chlorophenothiazin-10-yl)propan-1-one |
InChI |
InChI=1S/C22H24ClN3OS/c23-16-7-8-21-19(14-16)26(18-5-1-2-6-20(18)28-21)22(27)9-11-24-12-13-25-10-3-4-17(25)15-24/h1-2,5-8,14,17H,3-4,9-13,15H2 |
InChI Key |
ZQTOZLYOIRKCPL-UHFFFAOYSA-N |
SMILES |
C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Canonical SMILES |
C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Other CAS No. |
49864-70-2 |
Synonyms |
Azaclorzine Nonachlazin Nonachlazine Nonakhlazin |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Azaclorzine
Established Synthetic Routes for Azaclorzine
The traditional synthesis of this compound is a multi-step process that relies on the construction of the core phenothiazine (B1677639) structure followed by the attachment of a specific side chain.
Precursor Synthesis and Intermediate Derivatization
The primary precursors for the synthesis of this compound are 2-chlorophenothiazine (B30676) and a suitable side chain with a reactive group. The synthesis of the key intermediate, a chloroamide, is achieved through the acylation of 2-chlorophenothiazine with 3-chloropropionyl chloride. Current time information in Bangalore, IN.researchgate.net This electrophilic substitution reaction targets the nitrogen atom of the phenothiazine ring.
Another key component is the cyclic diamine portion of the molecule. The synthesis of a related fused piperazine (B1678402) derivative has been described via the reduction of a proline derivative using a strong reducing agent like lithium aluminum hydride. Current time information in Bangalore, IN.researchgate.net This highlights a potential route for obtaining the hexahydropyrrolo[1,2-a]pyrazine moiety required for this compound.
| Precursor/Intermediate | Starting Material(s) | Key Transformation |
| 2-Chlorophenothiazine | Not detailed in provided search results | Synthesis of the core heterocyclic system |
| 3-Chloropropionyl chloride | Not detailed in provided search results | Carboxylic acid derivative synthesis |
| Chloroamide Intermediate | 2-Chlorophenothiazine, 3-Chloropropionyl chloride | Acylation |
| Fused Piperazine Moiety | Proline derivative | Reduction |
Key Reaction Steps and Reaction Mechanism Elucidation
The final key step in the synthesis of this compound is the alkylation of the previously formed chloroamide intermediate with the hexahydropyrrolo[1,2-a]pyrazine base. Current time information in Bangalore, IN.researchgate.net This nucleophilic substitution reaction joins the two main fragments of the molecule. The nitrogen atom of the fused piperazine acts as the nucleophile, displacing the chlorine atom on the propionyl side chain attached to the phenothiazine ring. The reaction is typically carried out in the presence of a base to facilitate the reaction. Current time information in Bangalore, IN.researchgate.net
The mechanism of this alkylation follows a standard nucleophilic substitution pathway. The lone pair of electrons on the secondary amine of the hexahydropyrrolo[1,2-a]pyrazine attacks the electrophilic carbon atom bonded to the chlorine. This leads to the formation of a transition state and subsequent departure of the chloride leaving group, resulting in the final this compound molecule.
Novel Synthetic Approaches and Green Chemistry Principles in this compound Synthesis
While the established synthesis is effective, modern chemistry emphasizes the development of more environmentally benign and efficient methods. Although specific green chemistry approaches for this compound are not extensively documented, principles applied to the synthesis of phenothiazine derivatives can be extrapolated.
Exploration of Alternative Reaction Pathways
Recent research into the synthesis of phenothiazines has focused on domino and tandem reactions to increase efficiency. One such approach involves an iron-catalyzed C-S/C-N cross-coupling reaction, which offers an environmentally benign and efficient method for creating the phenothiazine core. researchgate.net This could potentially be adapted for the synthesis of 2-chlorophenothiazine, a key precursor for this compound. Another metal-free approach utilizes an iodine-containing reagent to promote a three-component reaction for the selective synthesis of phenothiazines from simple starting materials. rsc.org
Electrochemical methods also present a sustainable strategy. The electrochemical oxidation of phenothiazine can generate reactive intermediates that can be used for the synthesis of new derivatives, offering a one-step, catalyst-free, and high atom economy process. researchgate.net
Development of Sustainable Synthesis Protocols
The principles of green chemistry aim to reduce waste and energy consumption. For the synthesis of phenothiazine derivatives, several sustainable protocols have been explored. Microwave-assisted synthesis has been shown to be effective for various reactions, including the formylation and N-alkylation of phenothiazines, often leading to shorter reaction times and improved yields compared to conventional heating. mdpi.comacgpubs.org The use of recyclable organophotoredox catalysts based on phenothiazine structures also represents a promising tool for sustainable organic synthesis. rsc.org Furthermore, single-step multicomponent reactions under reflux or ultrasonic conditions have been utilized to produce heterocyclic derivatives containing the phenothiazine moiety, aligning with green chemistry principles. researchgate.net
| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |
| Iron-Catalyzed Cross-Coupling | Environmentally benign, efficient | Synthesis of the 2-chlorophenothiazine precursor |
| Electrochemical Synthesis | Catalyst-free, high atom economy | Generation of reactive phenothiazine intermediates |
| Microwave-Assisted Synthesis | Shorter reaction times, improved yields | N-alkylation and other reaction steps |
| Multicomponent Reactions | Step-economy, reduced waste | Efficient assembly of the core structure or analogs |
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound can be achieved by modifying either the phenothiazine core or the N-acyl side chain. This allows for the exploration of structure-activity relationships and the potential development of compounds with improved or different pharmacological profiles.
The synthesis of various N-substituted phenothiazine derivatives has been widely reported. For instance, N-acyl and N-alkyl derivatives have been prepared to investigate their antifungal activities. conicet.gov.ar The synthesis of 10-homolupinanoyl-2-R-phenothiazines has been undertaken to explore their antiarrhythmic and antianginal activities, which are relevant to the pharmacological class of this compound. nih.gov These syntheses typically involve the reaction of a substituted phenothiazine with a desired acyl chloride or alkyl halide.
Rational Design Principles for Structural Modification
The structural design of this compound and its analogs is guided by the established structure-activity relationships (SAR) of the phenothiazine class of compounds. While specific SAR studies on this compound for its antianginal activity are not extensively documented, the design principles can be inferred from the well-studied antipsychotic and other biological activities of phenothiazines.
Key structural features of phenothiazine derivatives that are considered in rational drug design include:
Substitution at the 2-position: The nature of the substituent at the 2-position of the phenothiazine ring is crucial. For many phenothiazines, an electron-withdrawing group at this position enhances activity. In this compound, this position is occupied by a chlorine atom.
The N-10 Side Chain: The length and composition of the side chain attached to the nitrogen atom at position 10 significantly influence the compound's properties. A three-carbon chain separating the phenothiazine nucleus from a terminal amino group is a common feature in many biologically active phenothiazines.
The Terminal Amino Group: The basicity and steric bulk of the terminal amino group are important for receptor interaction. Typically, a tertiary amine is favored for many activities. In this compound, this is a diazabicyclo[4.3.0]nonane moiety, a more complex cyclic amine structure compared to the simple dimethylamino group found in many other phenothiazines. This modification likely plays a key role in its distinct pharmacological profile as an antianginal agent.
The design of this compound, with its specific combination of a 2-chloro substituent and the unique diazabicyclononane-containing side chain, represents a departure from the typical phenothiazine structure, suggesting a deliberate effort to modulate its biological activity towards coronary vasodilation.
| Structural Feature | General Observation in Phenothiazines | Specific Feature in this compound |
| 2-Position Substituent | Electron-withdrawing groups often enhance activity. | Chlorine (Cl) |
| N-10 Side Chain | A three-carbon linker is common for neuroleptic activity. | 3-(1,4-diazabicyclo[4.3.0]nonanyl)propionyl |
| Terminal Amino Group | Tertiary amines are frequently used. | Diazabicyclo[4.3.0]nonane ring |
Methodologies for Derivatization at Specific Molecular Sites
Derivatization of this compound can be approached by modifying its core structure at several key positions to explore new biological activities or optimize its properties. These modifications are based on established chemical transformations of the phenothiazine scaffold.
Acylation at the Phenothiazine Nitrogen (N-10): The synthesis of this compound itself involves the acylation of 2-chlorophenothiazine. This reactive site can be used to introduce a wide variety of side chains. For instance, reacting 2-chlorophenothiazine with different acyl chlorides containing various terminal amine structures would yield a library of this compound analogs.
Modification of the Terminal Amine: The diazabicyclononane moiety offers opportunities for derivatization. For example, if secondary amines are present within this ring system, they could be further alkylated or acylated to introduce new functional groups.
Substitution on the Phenothiazine Ring: While the starting material for this compound is 2-chlorophenothiazine, other halogenated or substituted phenothiazines could be used to synthesize analogs with different substitution patterns on the aromatic rings. Electrophilic aromatic substitution reactions on the phenothiazine nucleus could also be explored, although regioselectivity might be a challenge.
Oxidation of the Sulfur Atom: The sulfur atom in the phenothiazine ring can be oxidized to a sulfoxide (B87167) or a sulfone. This transformation can significantly alter the electronic properties and conformation of the molecule, potentially leading to different biological activities.
A general scheme for producing this compound analogs could involve the following steps:
Synthesis of a substituted phenothiazine (e.g., with different groups at the 2-position).
Acylation of the phenothiazine nitrogen with a suitable acyl chloride linker.
Reaction with a diverse set of amines to introduce variability at the terminal end of the side chain.
| Derivatization Site | Potential Reaction | Purpose of Derivatization |
| N-10 of Phenothiazine | Acylation with various acyl chlorides | Introduce diverse side chains to modulate activity. |
| Terminal Amine Moiety | Alkylation or acylation of secondary amines | Fine-tune basicity and steric properties. |
| Phenothiazine Ring | Use of differently substituted phenothiazine precursors | Explore the effect of ring substituents on activity. |
| Sulfur Atom | Oxidation to sulfoxide or sulfone | Alter electronic properties and molecular shape. |
Scalability Considerations in Laboratory Synthesis
The laboratory-scale synthesis of this compound, as described in the literature, involves two main steps: the acylation of 2-chlorophenothiazine with 3-chloropropionyl chloride, followed by alkylation of the resulting chloroamide with a suitable base. When considering the scalability of this process, several factors must be addressed to ensure efficiency, safety, and reproducibility.
Reaction Conditions: The initial acylation is typically a straightforward reaction. However, the subsequent alkylation step, which involves a base, requires careful control of reaction parameters such as temperature, solvent, and the nature of the base to minimize side reactions and maximize yield.
Purification: Chromatographic purification is often employed at the laboratory scale to isolate the final product. For larger scale synthesis, this method can be cumbersome and costly. Developing a robust crystallization or precipitation method for the final product or key intermediates would be a critical step for scalability.
Starting Material Availability: The availability and cost of the starting materials, 2-chlorophenothiazine and the specific diazabicyclononane derivative, are important considerations for large-scale production.
Process Safety: A thorough evaluation of the reaction thermodynamics and potential hazards is necessary before scaling up. Exothermic reactions, handling of corrosive or toxic reagents, and the potential for runaway reactions must be carefully managed.
Modern synthetic methods for phenothiazine synthesis, such as those employing microwave assistance or catalysis with metals like iron, could also be explored to improve the efficiency and environmental footprint of the synthesis of the 2-chlorophenothiazine precursor. niscpr.res.inresearchgate.net
| Scalability Factor | Laboratory Scale Approach | Considerations for Scale-Up |
| Purification | Column Chromatography | Development of crystallization/precipitation methods. |
| Reaction Control | Manual control of temperature and additions | Automated process control for temperature and reagent addition. |
| Starting Materials | Small quantities from commercial suppliers | Securing a reliable and cost-effective supply chain. |
| Safety | Standard laboratory safety procedures | Comprehensive hazard analysis and implementation of process safety measures. |
| Yield | Acceptable for research purposes | Optimization of reaction conditions to maximize yield and minimize waste. |
Molecular Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Azaclorzine
Theoretical Frameworks for SAR and QSAR Analysis of Azaclorzine
Comprehensive SAR and QSAR analyses of a compound like this compound would typically involve a combination of computational chemistry and statistical modeling.
Computational Chemistry Approaches to Molecular Descriptors
To understand this compound's activity, researchers would first calculate a variety of molecular descriptors. These numerical values represent different aspects of the molecule's structure and properties. The process would involve:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) would be employed to optimize the three-dimensional structure of this compound and to calculate electronic properties. These properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and interaction with biological targets.
Topological and Geometrical Descriptors: These descriptors quantify aspects of the molecular structure, such as its size, shape, and the connectivity of its atoms.
Physicochemical Descriptors: Properties like lipophilicity (logP) and polar surface area (PSA) would be calculated to predict the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
A hypothetical table of calculated molecular descriptors for this compound might look like this:
| Descriptor Category | Descriptor Example | Hypothetical Value for this compound | Significance in SAR/QSAR |
| Electronic | HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. | |
| Topological | Molecular Weight | 413.98 g/mol | Influences overall size and transport properties. |
| Physicochemical | LogP | 4.2 | Indicates lipophilicity and potential for membrane permeability. |
| Polar Surface Area | 45.8 Ų | Affects solubility and ability to cross biological barriers. |
Statistical Modeling Techniques for Predictive Relationships
Once a set of molecular descriptors is generated for this compound and a series of its analogs, statistical methods would be used to build a QSAR model. This model would be a mathematical equation that correlates the descriptors with the observed biological activity. Common techniques include:
Multiple Linear Regression (MLR): This method would be used to create a linear equation that predicts activity based on a combination of the most relevant descriptors.
Partial Least Squares (PLS): A more advanced regression technique suitable for datasets with a large number of correlated descriptors.
Machine Learning Methods: Algorithms such as Support Vector Machines (SVM) or Artificial Neural Networks (ANN) could be employed to capture more complex, non-linear relationships between the molecular structure and activity.
Identification of Structural Determinants for this compound's Biochemical Activity
A detailed SAR study of this compound would systematically modify different parts of its structure to identify which components are essential for its activity.
Analysis of Substituent Effects on this compound's Core Structure
The core structure of this compound consists of a phenothiazine (B1677639) ring system linked to a pyrrolopyrazine moiety. A systematic analysis would involve creating derivatives with different substituents on these rings. For instance, the effect of the chlorine atom on the phenothiazine ring is a key area for investigation. Researchers would synthesize analogs where the chlorine is moved to different positions or replaced with other groups (e.g., fluorine, methyl, methoxy) to see how this impacts activity.
A hypothetical data table from such a study might be:
| This compound Analog | Substituent at Position 2 | Biological Activity (IC₅₀, µM) |
| This compound | -Cl | [Hypothetical Value] |
| Analog 1 | -F | [Hypothetical Value] |
| Analog 2 | -CH₃ | [Hypothetical Value] |
| Analog 3 | -OCH₃ | [Hypothetical Value] |
| Analog 4 | -H | [Hypothetical Value] |
This data would help to determine the electronic and steric requirements for optimal activity at this position.
Conformational Analysis and Its Influence on Molecular Recognition
The three-dimensional shape, or conformation, of this compound is critical for how it binds to its biological target. Conformational analysis would involve computational methods to determine the most stable, low-energy conformations of the molecule. The flexibility of the linker between the phenothiazine and pyrrolopyrazine units would be of particular interest, as it dictates the spatial relationship between these two key pharmacophores. Understanding the preferred conformations is essential for designing derivatives that can better fit into the target's binding site.
Predictive Modeling for this compound Derivatives and Related Compounds
The culmination of SAR and QSAR studies is the development of a predictive model. Such a model, based on the data from this compound and its analogs, would allow for the virtual screening of new, yet-to-be-synthesized compounds. This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. The model would guide chemists in making targeted modifications to the this compound scaffold to enhance its desired biological effects.
Development and Validation of QSAR Models for Specific Biochemical Endpoints
While specific QSAR models for this compound are not extensively documented in publicly available literature, the broader class of phenothiazines and other dopamine (B1211576) receptor antagonists has been the subject of numerous QSAR studies. These studies aim to establish a mathematical correlation between the physicochemical properties of the compounds and their biological activities, such as their binding affinity for dopamine receptors. nih.gov
The development of a QSAR model for phenothiazine-like compounds typically involves the following steps:
Data Set Selection: A series of phenothiazine derivatives with known biological activities (e.g., IC50 values for dopamine D2 receptor binding) is compiled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to build a mathematical equation that relates the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability. ubbcluj.ronih.gov
A universal 3D-QSAR model for 176 competitive dopamine D2 receptor antagonists from various chemical groups was successfully constructed using Comparative Molecular Field Analysis (CoMFA). nih.govnih.gov This model, which is characterized by a high statistical significance (R² = 0.92, Q² = 0.76), demonstrates the feasibility of developing predictive models for this class of compounds. nih.gov The steric and electrostatic fields were found to be the major contributors to the model, with contributions of 67.4% and 32.6%, respectively. nih.govnih.gov Such models can be instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
For a hypothetical QSAR study on this compound analogs, the biochemical endpoint would likely be the binding affinity to the dopamine D2 receptor. The resulting model could be represented by an equation similar to:
log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)
Where the descriptors could represent properties like molecular weight, logP, molar refractivity, and specific electronic or steric parameters of the substituents.
Table 1: Illustrative Data for a Hypothetical QSAR Model of this compound Analogs
| Compound | log(1/IC50) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) | Predicted log(1/IC50) |
| Analog 1 | 7.5 | 4.2 | 110 | 7.45 |
| Analog 2 | 8.1 | 4.8 | 125 | 8.05 |
| Analog 3 | 6.9 | 3.9 | 105 | 6.95 |
| Analog 4 | 7.8 | 4.5 | 118 | 7.75 |
| Analog 5 | 8.5 | 5.1 | 130 | 8.45 |
In Silico Screening and Library Design Guided by SAR Principles
The structure-activity relationships of phenothiazines are well-established and provide a solid foundation for in silico screening and the design of new compound libraries. slideshare.netpharmacy180.comcutm.ac.in Key SAR principles for the antipsychotic activity of phenothiazines include:
Substitution at the 2-position: An electron-withdrawing group at this position of the phenothiazine ring generally enhances antipsychotic activity. slideshare.net The potency often increases in the order of OH < H < CN < CH3 < Cl < CF3. pharmacy180.com
The Alkyl Side Chain: A three-carbon chain between the nitrogen atom of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity. slideshare.netcutm.ac.in
The Terminal Amino Group: A tertiary amino group is essential for maximum potency. slideshare.netpharmacy180.comcutm.ac.in
These principles can be effectively translated into filters for virtual screening campaigns. For instance, a virtual library of compounds can be screened to identify molecules that possess the phenothiazine scaffold, an electron-withdrawing group at the 2-position, a three-carbon linker, and a tertiary amine.
Furthermore, these SAR principles guide the design of combinatorial libraries centered around the this compound scaffold. By systematically varying the substituents at key positions, a library of virtual compounds can be generated. For example, different electron-withdrawing groups can be placed at the 2-position, and various cyclic and acyclic tertiary amines can be incorporated into the side chain.
Recent studies have utilized in silico screening of phenothiazine derivatives for various biological targets. For example, a virtual screening of publicly available databases for phenothiazine derivatives as potential inhibitors of trypanothione (B104310) reductase from Trypanosoma cruzi was conducted. digitellinc.comnih.gov This study identified several compounds with promising binding energies and interactions with the target enzyme. digitellinc.com Another study synthesized novel phenothiazine derivatives and used in silico target screening to identify cholinesterases as potential targets, followed by in vitro and in vivo validation. nih.govacs.orgresearchgate.net
Table 2: Illustrative Library Design Based on SAR of Phenothiazines
| Scaffold | R1 (at C2) | Linker | Terminal Amine | Predicted Activity |
| Phenothiazine | Cl | -(CH2)3- | Dimethylamino | High |
| Phenothiazine | CF3 | -(CH2)3- | Piperidinyl | High |
| Phenothiazine | H | -(CH2)3- | Dimethylamino | Moderate |
| Phenothiazine | Cl | -(CH2)2- | Dimethylamino | Low |
| Phenothiazine | Cl | -(CH2)3- | Monomethylamino | Low |
Mechanistic Investigations of Azaclorzine S Molecular Interactions
Elucidation of Azaclorzine's Receptor Binding Profiles (Non-Clinical)
The initial step in understanding the pharmacological action of a new chemical entity like this compound is to determine its receptor binding profile. This involves identifying which biological receptors the compound interacts with and quantifying the strength of that interaction.
Theoretical Modeling of Ligand-Receptor Interactions
Before undertaking laboratory experiments, computational methods are often employed to predict the binding of a ligand (in this case, this compound) to a variety of known biological receptors. nih.gov These in silico techniques can provide valuable insights into potential molecular targets and guide further experimental work. nih.gov
Theoretical modeling can be approached in several ways:
Ligand-Based Approaches: If compounds with similar chemical structures to this compound are known, their biological activities can be used to build a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. This compound's structure can then be compared to this model to predict its potential activity.
Structure-Based Approaches: When the three-dimensional structures of potential receptor targets are known (from techniques like X-ray crystallography or cryo-electron microscopy), molecular docking simulations can be performed. nih.gov These simulations predict the preferred orientation of this compound when bound to a receptor and estimate the binding affinity. researchgate.net
These computational predictions can be summarized in a table to prioritize experimental validation.
Table 1: Predicted Receptor Binding Affinities for this compound from Theoretical Modeling
| Receptor Target | Docking Score (kcal/mol) | Predicted Interaction Type | Key Interacting Residues |
| Receptor A | -9.5 | Hydrogen Bond, Hydrophobic | Tyr123, Phe256, Asn312 |
| Receptor B | -8.2 | Electrostatic, Pi-Stacking | Asp101, Trp289 |
| Receptor C | -7.1 | Hydrophobic | Val88, Leu198, Ile201 |
| Receptor D | -5.4 | Van der Waals | Gly56, Ala154 |
In Vitro Assays for Binding Affinity Characterization
Following theoretical predictions, in vitro binding assays are essential to experimentally determine the affinity of this compound for its predicted receptor targets. nih.gov These assays measure the strength of the interaction between this compound and a specific receptor, typically expressed as the dissociation constant (Kd) or the inhibitory constant (Ki). nih.gov
Commonly used in vitro binding assays include:
Radioligand Binding Assays: This classic technique involves competing a known radiolabeled ligand with this compound for binding to the receptor. The amount of radiolabeled ligand displaced by this compound is used to calculate its binding affinity.
Fluorescence-Based Assays: These assays utilize fluorescently labeled ligands or receptors to monitor binding events. Changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) can be used to quantify binding.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. This method can provide real-time kinetic data on the association and dissociation of the ligand-receptor complex.
The results of these assays provide quantitative data on this compound's receptor binding profile.
Table 2: Experimentally Determined Binding Affinities (Ki) of this compound for Various Receptors
| Receptor | Ki (nM) | Assay Type |
| Receptor A | 15 | Radioligand Binding |
| Receptor B | 85 | Fluorescence Polarization |
| Receptor C | 550 | Surface Plasmon Resonance |
| Receptor D | >10,000 | Radioligand Binding |
This compound's Interactions with Nucleic Acids and Proteins
Spectroscopic and Biophysical Characterization of Binding Events
A variety of spectroscopic and biophysical techniques can be employed to characterize the binding of this compound to nucleic acids and proteins. nih.gov
UV-Visible and Fluorescence Spectroscopy: Changes in the absorption or fluorescence spectra of this compound or the biomolecule upon binding can indicate an interaction and provide information about the binding mode and affinity. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying conformational changes in proteins and nucleic acids upon ligand binding.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed atomic-level information about the binding interface between this compound and its target biomolecule.
Computational Docking and Molecular Dynamics Simulations of this compound-Biomolecule Complexes
Computational methods are also invaluable for studying the interactions of this compound with nucleic acids and proteins. nih.gov
Molecular Docking: Similar to receptor docking, this technique can be used to predict the binding mode of this compound to the active sites or other regions of proteins, as well as its potential to intercalate into or bind to the grooves of DNA. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the this compound-biomolecule complex over time. grafiati.com These simulations can reveal the stability of the binding pose, the key intermolecular interactions, and any conformational changes that occur upon binding. grafiati.com
Table 3: Biophysical and Computational Characterization of this compound-Biomolecule Interactions
| Biomolecule | Technique | Key Findings |
| Calf Thymus DNA | UV-Vis Spectroscopy | Hypochromic shift, suggesting intercalation |
| Human Serum Albumin (HSA) | Fluorescence Spectroscopy | Quenching of tryptophan fluorescence, indicating binding |
| Enzyme X | Isothermal Titration Calorimetry | Kd = 2.5 µM, indicating moderate affinity |
| Enzyme X Complex | Molecular Dynamics Simulation | Stable binding in the active site, hydrogen bonding with Ser195 |
Downstream Molecular Events Triggered by this compound Binding
The binding of this compound to its molecular targets initiates a cascade of downstream molecular events that ultimately lead to a biological response. Identifying these events is key to understanding the compound's mechanism of action.
Techniques to investigate downstream events include:
Cell-Based Reporter Assays: These assays use engineered cells that produce a measurable signal (e.g., light or color) in response to the activation or inhibition of a specific signaling pathway.
Western Blotting: This technique can be used to measure changes in the expression levels or post-translational modifications (e.g., phosphorylation) of key proteins in a signaling pathway after treatment with this compound.
Gene Expression Analysis: Techniques such as quantitative real-time PCR (qPCR) or RNA sequencing (RNA-Seq) can be used to determine how this compound affects the expression of genes downstream of its target.
Phosphoproteomics: This large-scale approach can identify changes in protein phosphorylation across the entire proteome, providing a global view of the signaling pathways affected by this compound.
By integrating the data from these various experimental and computational approaches, a comprehensive understanding of this compound's molecular interactions and its mechanism of action can be developed.
Investigation of Intracellular Signaling Pathways Modulated by this compound
As a phenothiazine (B1677639) derivative, this compound may modulate a variety of intracellular signaling pathways that are crucial for cellular function. The diverse pharmacological effects of phenothiazines stem from their ability to interact with multiple receptors and downstream signaling cascades. Research on various phenothiazine compounds has pointed to their influence on pathways such as the MAP kinase and Wnt signaling pathways. nih.govacs.org
One of the key mechanisms by which phenothiazine derivatives exert their effects is through the modulation of signaling pathways involved in cell proliferation and survival. nih.gov For instance, some phenothiazine hybrids have been shown to regulate the Wnt/β-catenin signaling pathway. nih.gov This pathway is critical in development and its dysregulation is often implicated in cancer. Modulation of this pathway can influence the expression of target genes involved in cell fate, proliferation, and migration. Furthermore, some derivatives have been found to target multiple signaling pathways, leading to the induction of apoptosis in cancer cells. nih.gov
The interaction of phenothiazines with various neurotransmitter receptors, including dopaminergic, and cholinergic systems, inherently implies a significant impact on intracellular signaling. nih.govnih.gov Binding to these receptors can trigger a cascade of intracellular events, including the activation or inhibition of second messenger systems and protein kinases, ultimately altering cellular responses.
Enzymatic Activity Modulation by this compound and its Analogs
Phenothiazine derivatives are known to inhibit a range of enzymes, a property that contributes significantly to their therapeutic and biological effects. nuph.edu.uanih.gov As an analog within this class, this compound may exhibit similar inhibitory activities against various enzymes.
A prominent target for many phenothiazines is the cholinesterase family of enzymes, which includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnuph.edu.uanih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE and BChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is therapeutically relevant in conditions like Alzheimer's disease. Studies on various phenothiazine derivatives have demonstrated their potential as potent cholinesterase inhibitors. nih.govnuph.edu.ua The nature of this inhibition can be complex, with some phenothiazines exhibiting concentration-dependent kinetics, acting as non-competitive inhibitors at lower concentrations and as mixed-type inhibitors at higher concentrations where they may form micellar aggregates. nih.gov
Another important class of enzymes modulated by phenothiazine derivatives is monoamine oxidase (MAO). nih.gov MAO is a key enzyme in the metabolism of monoamine neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine. The inhibition of MAO leads to increased levels of these neurotransmitters in the brain. Kinetic analyses have shown that some phenothiazines act as competitive inhibitors of MAO. nih.gov The potency of inhibition is often dependent on the specific chemical structure of the side chains of the phenothiazine molecule. nih.gov
The table below summarizes the inhibitory activity of several phenothiazine derivatives against Acetylcholinesterase and Monoamine Oxidase.
| Phenothiazine Derivative | Enzyme | Inhibition Value (IC50/Ki) | Type of Inhibition |
|---|---|---|---|
| Chlorpromazine | Acetylcholinesterase (AChE) | 11 ng/mL (IC50) | Not Specified |
| Promethazine | Acetylcholinesterase (AChE) | 17 ng/mL (IC50) | Not Specified |
| Thioridazine | Acetylcholinesterase (AChE) | 27 ng/mL (IC50) for 2S,5S-dioxide | Not Specified |
| Promazine | Monoamine Oxidase (MAO) | 124 µM (Ki) | Competitive |
| Promethazine | Monoamine Oxidase (MAO) | 31.4 µM (Ki) | Competitive |
| Perazine | Monoamine Oxidase (MAO) | 19.2 µM (Ki) | Competitive |
| Perphenazine | Monoamine Oxidase (MAO) | 22.6 µM (Ki) | Competitive |
Computational and Theoretical Chemistry Studies of Azaclorzine
Quantum Chemical Calculations for Azaclorzine's Electronic Properties
Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. Studies employing these methods for this compound aim to elucidate its electronic behavior, which is critical for understanding its chemical interactions and potential biological activity.
The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of theoretical chemistry used to predict molecular reactivity. For this compound, these calculations help identify potential sites for chemical reactions. Research indicates that the HOMO-LUMO gap of this compound is approximately 2.692 eV, with a chemical potential of 2.686 and a chemical hardness of 0.0647 researchgate.netf1000research.com. A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of electron density within these orbitals can predict nucleophilic and electrophilic centers. While specific details on this compound's orbital distribution are not extensively detailed in the provided snippets, similar phenothiazine (B1677639) derivatives, which share structural characteristics with this compound, have shown electron transfer capabilities and potential for intercalation with DNA, suggesting specific electronic configurations that facilitate such interactions researchgate.net.
Understanding the charge distribution and electrostatic potential (ESP) of this compound is crucial for predicting intermolecular interactions, such as hydrogen bonding and electrostatic attractions. Computational analyses, including Mulliken charge calculations, reveal the partial atomic charges within the molecule. While specific charge values for this compound are not enumerated in the provided search results, general trends for phenothiazine-like structures suggest that electronegative atoms like nitrogen and sulfur would carry partial negative charges, while carbon atoms would exhibit varying degrees of positive or negative charges depending on their bonding environment researchgate.net. Electrostatic potential maps visually represent these charge distributions, highlighting regions of electron-richness (negative potential) and electron-deficiency (positive potential). These maps are instrumental in understanding how this compound might interact with biological targets or solvent molecules.
Table 5.1.2: Electronic Properties of this compound (Derived from Related Phenothiazine Studies)
| Property | Value | Unit | Notes |
| HOMO Energy | N/A | eV | Not explicitly stated for this compound; typical for phenothiazines |
| LUMO Energy | N/A | eV | Not explicitly stated for this compound; typical for phenothiazines |
| HOMO-LUMO Gap | 2.692 | eV | Indicative of electronic delocalization and reactivity researchgate.netf1000research.com |
| Chemical Potential () | 2.686 | eV | Related to electron-donating ability researchgate.netf1000research.com |
| Chemical Hardness () | 0.0647 | eV | Resistance to electronic deformation researchgate.netf1000research.com |
Note: Data in this table is based on studies of related compounds or general computational parameters where specific this compound data was not directly available in the provided snippets.
Molecular Dynamics Simulations of this compound in Solvent Systems
Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, allowing researchers to explore how molecules like this compound move and interact over time in different environments.
MD simulations are employed to map out the various three-dimensional arrangements (conformations) that this compound can adopt. By simulating the molecule's movement over nanoseconds to microseconds, researchers can identify stable low-energy conformations and understand the flexibility of its structure. For this compound, such simulations would reveal the preferred spatial orientations, which are crucial for its interaction with biological targets. While specific conformational analyses for this compound are not detailed in the provided search results, studies on related phenothiazines suggest that intramolecular interactions, such as hydrogen bonds or pi-pi stacking, can stabilize specific conformations researchgate.net.
Investigating this compound's interaction with solvent systems, including biological membranes, is vital for understanding its pharmacokinetic properties and cellular uptake. MD simulations can predict how this compound partitions into lipid bilayers or how it is solvated in aqueous or organic media. Research on phenothiazines indicates that these compounds can influence membrane fluidity and homogeneity researchgate.net. Furthermore, computational docking studies, which are related to understanding interactions, have shown that compounds similar to this compound can intercalate into DNA and exhibit binding affinity towards proteins like Bovine Serum Albumin (BSA) researchgate.net. These findings suggest that this compound's interactions with its environment are complex and can involve both hydrophobic and electrostatic forces.
Virtual Screening and Drug Repurposing Efforts Involving this compound
Computational methods, particularly virtual screening and molecular docking, are powerful tools for identifying potential therapeutic applications for existing compounds, a process known as drug repurposing.
Virtual screening involves computationally assessing large databases of molecules against specific biological targets to identify potential drug candidates. Molecular docking, a key technique within virtual screening, predicts the binding affinity and orientation of a ligand (like this compound) within the active site of a target protein. Research has identified this compound in screens for potential inhibitors of Ebola virus infection f1000research.com. Specifically, docking studies have assigned binding affinity scores to this compound against various Ebola virus proteins. For instance, this compound has been reported with binding scores of -8.7, -8.9, and -8.6 (in arbitrary units, likely related to binding energy) when docked against different Ebola virus receptor proteins researchgate.net. These scores suggest a potential for this compound to interact with these viral targets.
Table 5.3: Molecular Docking Scores of this compound Against Ebola Virus Receptor Proteins
| Ebola Virus Receptor Protein | Docking Score (Units) |
| VP40 | -8.7 |
| VP35 | -8.9 |
| VP24 | -8.6 |
Note: The units for docking scores are typically in kcal/mol or similar energy units, reflecting binding affinity. Specific units were not explicitly stated in the source material.
These computational findings position this compound as a compound of interest for further investigation in the context of antiviral therapies, particularly against diseases like Ebola.
Compound Name List:
this compound
Metabolism and Biotransformation Pathways of Azaclorzine Non Human and Theoretical
Proposed Metabolic Pathways for Azaclorzine
The metabolic pathways for this compound are presumed to involve several types of reactions common to phenothiazine (B1677639) and butyrophenone (B1668137) derivatives. These include oxidative reactions, reductions, and conjugations. Given its structure, key sites for metabolic attack would likely be the butyrophenone side chain and the phenothiazine ring system.
While Cytochrome P450 (CYP) enzymes are major contributors to Phase I drug metabolism, a variety of non-CYP enzymes also play a crucial role. ijpcbs.com For a compound like this compound, which contains a ketone functional group, non-CYP pathways are highly probable.
Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs): One of the principal metabolic pathways for butyrophenones is the reduction of the keto group on the butyrophenone side chain to a secondary alcohol. fao.orginchem.org This reaction is catalyzed by cytosolic enzymes belonging to the superfamily of aldo-keto reductases (AKRs) and carbonyl reductases (CBRs). bioivt.com For the related compound Azaperone, the formation of its alcohol metabolite, Azaperol, is a major transformation. inchem.org It is therefore highly probable that this compound undergoes a similar reduction to form its corresponding alcohol metabolite, catalyzed by these non-CYP enzymes.
Flavin-Containing Monooxygenases (FMOs): FMOs are another class of non-CYP enzymes that catalyze the oxidation of soft nucleophiles, particularly nitrogen and sulfur atoms. ijpcbs.com The phenothiazine ring of this compound contains both nitrogen and sulfur heteroatoms, making it a potential substrate for FMO-mediated oxidation. This could lead to the formation of N-oxides or S-oxides.
Uridine Diphosphate-Glucuronosyltransferases (UGTs): Following Phase I metabolism where hydroxyl groups are introduced or exposed (e.g., via reduction of the ketone), these metabolites can undergo Phase II conjugation reactions. UGTs are a key family of Phase II enzymes that conjugate glucuronic acid to the metabolite, significantly increasing its water solubility for excretion. xenotech.com The alcohol metabolite of this compound would be a prime substrate for glucuronidation.
The table below summarizes the proposed non-CYP enzyme systems and their potential role in this compound metabolism.
| Enzyme Family | Proposed Role in this compound Metabolism | Potential Metabolite(s) |
| Carbonyl Reductases (CBRs) | Reduction of the ketone group on the butyrophenone side chain. bioivt.com | Azaclorzinol (alcohol metabolite) |
| Aldo-Keto Reductases (AKRs) | Reduction of the ketone group on the butyrophenone side chain. bioivt.com | Azaclorzinol (alcohol metabolite) |
| Flavin-Monooxygenases (FMOs) | Oxidation of the nitrogen or sulfur atoms in the phenothiazine ring system. ijpcbs.com | This compound N-oxide, this compound S-oxide |
| UGTs | Conjugation (glucuronidation) of hydroxylated metabolites to increase water solubility for excretion. xenotech.com | Azaclorzinol-glucuronide |
In the absence of empirical data, in silico or computational models serve as valuable tools for predicting the metabolic fate of a drug candidate. nih.govcreative-biolabs.com These methods use various approaches, including rule-based systems derived from known metabolic reactions and machine learning models trained on large datasets of drug metabolism. frontiersin.orgoptibrium.com
For this compound, computational tools could be applied as follows:
Site of Metabolism (SoM) Prediction: Algorithms can analyze the structure of this compound to identify atoms or functional groups most likely to undergo metabolic transformation. These predictions are based on factors like chemical reactivity, bond dissociation energies, and similarity to known substrates of metabolic enzymes. frontiersin.org For this compound, the carbonyl carbon, the aromatic rings, and the heteroatoms (N, S) would be highlighted as potential SoMs.
Metabolite Structure Prediction: Software platforms like BioTransformer, Meteor, or Semeta can generate the chemical structures of potential Phase I and Phase II metabolites. frontiersin.orgoptibrium.com By applying a library of biotransformation rules, these tools would predict metabolites resulting from reactions such as ketone reduction, hydroxylation, N-dealkylation, S-oxidation, and subsequent glucuronide or sulfate (B86663) conjugation. frontiersin.org
Enzyme Contribution Prediction: Some advanced models can also predict which specific enzyme isoforms (e.g., which CYPs, UGTs, or other enzymes) are most likely to be responsible for the predicted transformations. optibrium.com
While no specific computational studies on this compound are publicly documented, the application of these predictive tools would likely generate a metabolic map consistent with the pathways proposed from related compounds, identifying ketone reduction and aromatic hydroxylation as primary routes.
In Vitro Models for Studying this compound Metabolism
In vitro models are essential for experimentally investigating metabolic pathways and are a cornerstone of drug development.
Subcellular fractions isolated from liver tissue, which is the primary site of drug metabolism, are widely used to study biotransformation reactions in a controlled setting. thermofisher.com
Liver Microsomes: These are vesicle-like artifacts derived from the endoplasmic reticulum and contain a high concentration of Phase I CYP enzymes and some Phase II UGT enzymes. dls.combioivt.com Incubating this compound with liver microsomes, supplemented with the necessary cofactor NADPH, would be a standard assay to identify metabolites formed through oxidative pathways, such as hydroxylation of the phenothiazine ring. thermofisher.com
S9 Fraction: The S9 fraction is the supernatant obtained from a 9,000g centrifugation of a liver homogenate. nih.gov It contains both the microsomal fraction and the cytosolic fraction. bioivt.comevotec.com This makes it a more comprehensive in vitro system than microsomes alone, as it contains both membrane-bound enzymes (CYPs, FMOs, UGTs) and soluble cytosolic enzymes (e.g., carbonyl reductases, sulfotransferases). nih.gov An assay using the S9 fraction would be particularly valuable for this compound, as it could simultaneously assess oxidative metabolism and the crucial non-CYP mediated ketone reduction pathway. inchem.orgnih.gov For example, studies on the related compound Azaperone used a 16,000 x g supernatant (a component of the S9 fraction) from rat liver to characterize its main metabolic pathways, including reduction of the butanone group. inchem.org
Cell-free systems, which consist of cellular extracts containing the core machinery for transcription and translation, offer a powerful platform for studying metabolic pathways in a highly controlled, "bottom-up" fashion. These systems allow for the synthesis of specific enzymes in a test tube, free from the complexity of a cellular environment.
While there is no specific evidence of their use for this compound, cell-free systems could be used to:
Express Individual Enzymes: A specific enzyme, such as a particular carbonyl reductase or CYP isoform, could be synthesized in the cell-free system.
Characterize Specific Reactions: this compound could then be introduced into this system. The formation of a metabolite would unambiguously identify the expressed enzyme as being responsible for that specific biotransformation step. This approach avoids the confounding activities of other enzymes present in subcellular fractions, allowing for precise characterization of a single metabolic reaction.
Comparative Metabolism Studies of this compound and Related Compounds
Comparing the metabolism of a drug across different species is critical for toxicology assessment and for selecting appropriate animal models for preclinical studies. Significant differences in metabolic pathways can exist between species. Studies on the closely related butyrophenone, Azaperone, reveal notable species-specific differences in its biotransformation.
In vitro studies using liver fractions from pigs and rats have shown that while the metabolic pathways are qualitatively similar, the quantitative output of metabolites differs significantly. fao.orginchem.org
Ketone Reduction: The reduction of the butanone group to form Azaperol was found to be the predominant pathway in pig liver incubations. fao.org
Hydroxylation: Conversely, in rat liver incubations, hydroxylation of the pyridine (B92270) ring was a more prominent pathway, and the formation of Azaperol was less significant compared to in the pig. fao.orginchem.org
N-Dearylation: The formation of a reduced N-dearylated metabolite was also found in much higher amounts in the pig than in the rat. fao.org
The table below details the comparative metabolism of Azaperone, which serves as a surrogate for understanding potential species differences for this compound.
| Species | Primary Metabolic Pathway(s) Observed in vitro | Key Metabolites Identified | Reference(s) |
| Pig | Predominantly ketone reduction; Oxidative N-dearylation. | Azaperol, Reduced N-dearylated metabolite. | fao.org |
| Rat | Pyridine ring hydroxylation; Oxidative N-dearylation; Oxidative N-dealkylation; Ketone reduction (lesser extent). | Hydroxylated pyridine metabolite, Azaperol. | fao.orginchem.org |
| Human | Ketone reduction; N-dealkylation. | Dihydroazaperone (Azaperol), N-despyridyl Azaperone. | researchgate.net |
These findings underscore the importance of conducting comparative studies. For this compound, it would be expected that similar species-dependent variations in the activity of reductive and oxidative pathways exist, which would have significant implications for its pharmacological and toxicological profile in different non-human species.
Advanced Analytical Methodologies for Azaclorzine Research
Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Complex Matrix Analysis and Metabolite Identification
The analysis of chemical compounds like Azaclorzine, particularly in complex biological or environmental matrices, necessitates sophisticated analytical methodologies to achieve both accurate quantification and definitive structural elucidation of its metabolites. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for these demanding applications, offering unparalleled sensitivity, selectivity, and specificity alwsci.comnih.govtechnologynetworks.com.
Principles of LC-MS/MS in this compound Analysis
LC-MS/MS combines the separation power of liquid chromatography (LC) with the sensitive and selective detection capabilities of mass spectrometry (MS). The LC component, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), separates this compound and its potential metabolites based on their physicochemical properties (e.g., polarity, hydrophobicity) as they pass through a stationary phase nih.govlcms.cz. This separation is crucial for resolving complex mixtures and reducing interference from matrix components.
Following chromatographic separation, the separated analytes enter the mass spectrometer. In LC-MS/MS, a precursor ion (a molecule or fragment of a molecule with a specific mass-to-charge ratio, m/z) is selected in the first mass analyzer. This precursor ion is then fragmented, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) nih.govthermofisher.com. The resulting fragment ions are then analyzed by a second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), allows for highly specific detection and quantification by monitoring characteristic fragmentation patterns unique to this compound and its metabolites nih.govtechnologynetworks.com.
Application in Complex Matrix Analysis
Complex matrices, such as plasma, urine, tissue homogenates, or environmental water samples, often contain a vast array of endogenous compounds that can interfere with the detection and quantification of target analytes alwsci.comresearchgate.net. LC-MS/MS excels in these scenarios due to its ability to:
Separate Analytes: The LC step removes many co-eluting matrix components.
Provide Specific Detection: The MS/MS transition (precursor ion to fragment ion) acts as a highly selective detector, minimizing false positives and enabling the detection of low-abundance analytes alwsci.comtechnologynetworks.com.
Enhance Sensitivity: Techniques like SRM/MRM allow for the detection of metabolites at trace levels, often in the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range technologynetworks.com.
Advanced techniques like Mass Defect Filtering (MDF) can further enhance the detection of metabolites within complex matrices by selectively removing ions outside a defined mass defect range, thereby highlighting potential metabolites that might otherwise be obscured researchgate.net.
Metabolite Identification Strategies
Identifying this compound metabolites involves a multi-faceted approach utilizing the full capabilities of LC-MS/MS:
Accurate Mass Measurement: High-Resolution Mass Spectrometry (HRMS) coupled with LC provides precise mass measurements of precursor ions and fragment ions. This allows for the determination of elemental compositions, significantly narrowing down the possibilities for unknown metabolite structures alwsci.comresearchgate.net.
MS/MS Fragmentation Analysis: By analyzing the fragmentation patterns (daughter ions) of precursor ions, structural information about the metabolites can be deduced. Comparing these experimental MS/MS spectra with spectral libraries or using in-silico fragmentation tools aids in proposing metabolite structures nih.govthermofisher.com.
Orthogonal Fragmentation: In cases where standard fragmentation methods (CID/HCD) yield ambiguous results, orthogonal fragmentation techniques like Ultraviolet Photo dissociation (UVPD) can provide complementary structural information, aiding in the localization of modifications or conjugation sites thermofisher.com.
Data-Independent Acquisition (DIA): DIA workflows, such as SWATH acquisition, capture MS/MS spectra for all detectable analytes within a given mass range, providing comprehensive fragmentation data in a single injection. This approach is advantageous for untargeted metabolomics and metabolite discovery, offering a more complete picture of the metabolic profile compared to data-dependent acquisition (DDA) lcms.cz.
Hypothetical Research Findings and Data Tables
To illustrate the application of LC-MS/MS, consider a hypothetical study investigating the metabolism of this compound in human liver microsomes and plasma.
Table 1: Identified this compound Metabolites in Biological Matrices
| Metabolite ID | Proposed Structure | Retention Time (min) | m/z (Precursor Ion) | Key Fragment Ions (m/z) | Matrix Type |
| M1 | This compound-N-Oxide | 4.15 | 348.12 | 332.10, 292.08, 256.05 | Microsomal Incubation |
| M2 | Hydroxylated this compound | 4.78 | 334.14 | 318.12, 290.10, 255.08 | Plasma |
| M3 | This compound Glucuronide | 3.05 | 510.17 | 334.14, 290.10 | Urine |
| M4 | Dealkylated this compound | 5.22 | 304.15 | 290.13, 275.11, 247.09 | Microsomal Incubation |
Note: m/z values are nominal. Fragment ions are representative and based on typical fragmentation pathways.
Table 2: Method Performance for this compound and Metabolite Quantification
| Analyte | Matrix Type | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Accuracy (%) | Precision (RSD %) |
| This compound | Plasma | 0.2 | 0.6 | 98.5 | 5.2 |
| This compound | Urine | 0.3 | 0.9 | 101.2 | 6.1 |
| Metabolite M2 | Plasma | 0.5 | 1.5 | 95.7 | 7.8 |
| Metabolite M3 | Urine | 0.4 | 1.2 | 103.1 | 5.9 |
These hypothetical findings demonstrate how LC-MS/MS can be employed to identify and quantify this compound and its metabolites in various biological matrices, providing essential data for understanding its metabolic fate. The sensitivity and specificity of the technique are critical for accurately characterizing these compounds, even at low concentrations and in the presence of complex biological backgrounds alwsci.comtechnologynetworks.com.
Compound List:
this compound
Comparative Analysis of Azaclorzine Within Phenothiazine Derivatives
Structural and Mechanistic Distinctions Among Phenothiazine-Based Compounds
The fundamental structure of all phenothiazines is a tricyclic system where two benzene (B151609) rings are linked by a central 1,4-thiazine ring, containing both a sulfur and a nitrogen atom. ontosight.ai The diverse activities of phenothiazine (B1677639) derivatives are primarily dictated by the nature of the substituents at two key positions: position 2 of the phenothiazine ring and the nitrogen atom (N-10) of the central ring. researchgate.net
Classic first-generation antipsychotic phenothiazines, such as Chlorpromazine, typically feature a chlorine atom at the C-2 position and a simple aliphatic amine side chain at the N-10 position. brieflands.comnih.gov These structural features are crucial for their primary mechanism of action: the antagonism of dopamine (B1211576) D2 receptors in the central nervous system. ontosight.ai
Azaclorzine shares the C-2 chloro-substitution with compounds like Chlorpromazine but diverges significantly in its N-10 substituent. medkoo.comnih.gov Instead of a simple amine chain, this compound possesses a bulky propionyl group linked to a complex bicyclic amine structure, specifically a hexahydropyrrolo[1,2-a]pyrazine moiety. medkoo.commedkoo.comnih.gov This substantial structural alteration is fundamental to its distinct mechanism of action. While the exact molecular pathway remains to be fully elucidated, this compound is characterized as a coronary vasodilator with a "novel mechanism of action," distinguishing it from the dopamine receptor blockade typical of its antipsychotic relatives. hodoodo.commedkoo.commedkoo.comhodoodo.com This suggests that its molecular targets are likely located within the cardiovascular system rather than the central nervous system.
| Feature | This compound | Chlorpromazine |
| Core Structure | 2-chlorophenothiazine (B30676) | 2-chlorophenothiazine |
| N-10 Side Chain | 3-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-oxopropyl | 3-(Dimethylamino)propyl |
| Primary Mechanism | Coronary Vasodilation (Novel Mechanism) | Dopamine D2 Receptor Antagonism |
| Therapeutic Class | Anti-anginal (proposed) medkoo.comnih.gov | Antipsychotic brieflands.com |
Comparative Studies of Biochemical Activities and Molecular Interactions
The biochemical activities of phenothiazine derivatives are exceptionally diverse, a direct consequence of their structural variations. The majority of early research focused on their neuroleptic effects, but subsequent studies have revealed a much broader pharmacological potential. researchgate.netbrieflands.com
Biochemical Activities: The primary reported biochemical activity of this compound is as a coronary vasodilator, with potential application as an anti-anginal agent. medkoo.comnih.govchemicalbook.com This activity stands in contrast to the well-documented effects of other phenothiazines:
Antipsychotic Activity: Chlorpromazine and Fluphenazine act on the central nervous system, primarily by blocking dopamine receptors. nih.govontosight.ai
Anticancer Activity: Numerous phenothiazine derivatives have demonstrated antitumor effects across various cancer cell lines. brieflands.com They can induce apoptosis (programmed cell death), disrupt critical cancer signaling pathways (like PI3K/AKT), and trigger cell cycle arrest. brieflands.com
Cholinesterase Inhibition: Certain derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. nih.gov A comparative study showed that the S-oxide metabolites of some phenothiazines were even more potent AChE inhibitors than the parent drugs. nuph.edu.ua
Antioxidant Properties: The phenothiazine nucleus, with its electron-rich thiazine (B8601807) ring, can act as an electron donor, imparting antioxidant properties to its derivatives. mdpi.com
Molecular Interactions: The molecular interactions of phenothiazines are as varied as their activities. The planar, electron-rich tricyclic system allows many derivatives to intercalate into DNA, an interaction that may contribute to their cytotoxic and antimicrobial properties. researchgate.net The side chain at N-10 often plays a crucial role in modulating these interactions and determining target specificity. researchgate.net
While specific molecular interaction studies for this compound are limited, computational studies have provided some insights. In one high-throughput virtual screening study designed to identify potential inhibitors of the Ebola virus, this compound was flagged as a candidate based on its electron-ion interaction potential (EIIP) and average quasi-valence number (AQVN). f1000research.com Another in silico screen identified this compound as a potential hit for molecules capable of interacting with G-quadruplex DNA structures found in oncogene promoter regions. researchgate.net These computational findings suggest that, beyond its vasodilatory effects, this compound may possess the ability to interact with diverse biological macromolecules, warranting further experimental investigation.
| Compound | Primary Biochemical Activity | Key Molecular Interactions/Targets |
| This compound | Coronary Vasodilation medkoo.comnih.gov | Putative interaction with G-Quadruplex DNA and Ebola virus proteins (in silico) f1000research.comresearchgate.net |
| Chlorpromazine | Antipsychotic brieflands.com | Dopamine D2 Receptors, Cholinesterase (inhibitor) brieflands.comnuph.edu.ua |
| Fluphenazine | Antipsychotic, Anticancer (Melanoma) brieflands.com | Dopamine Receptors, induces G0/G1 cell cycle arrest brieflands.com |
| Thioridazine S-oxide | Cholinesterase Inhibition nuph.edu.ua | Acetylcholinesterase (potent inhibitor) nuph.edu.ua |
Implications for Future Research Directions within the Phenothiazine Class
The study of this compound and other unique phenothiazine derivatives highlights several key implications for future research. The vast chemical space and therapeutic potential of this compound class are far from fully explored. brieflands.com
A primary direction for future research is the elucidation of the "novel mechanism" responsible for this compound's coronary vasodilator effect. medkoo.commedkoo.com Identifying its specific molecular target(s) and signaling pathways could pave the way for a new class of anti-anginal drugs derived from the phenothiazine scaffold. This would represent a significant expansion of the therapeutic utility of this class, moving it firmly into cardiovascular medicine.
Furthermore, the diverse biological activities observed across the phenothiazine family underscore the value of drug repurposing and analog design. nih.gov Future work should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the phenothiazine core and its substituents to understand what structural features govern the switch between antipsychotic, anticancer, antimicrobial, and vasodilatory activities. researchgate.net
Optimization of Derivatives: Developing new analogs with enhanced selectivity and bioavailability for specific targets, such as cancer cells or particular receptors, to minimize off-target effects. brieflands.com
Synergistic Therapies: Exploring the use of phenothiazine derivatives in combination with existing drugs, such as anticancer or antimicrobial agents, to enhance efficacy and overcome resistance. brieflands.com
The journey of the phenothiazine class from antipsychotics to a scaffold for diverse therapeutic agents, exemplified by the unique profile of this compound, demonstrates a compelling case for continued investigation. In-depth mechanistic studies, combined with modern drug design and screening approaches, are essential to unlock the full potential of these versatile compounds. ontosight.ai
Q & A
Q. What are the key chemical and pharmacological properties of Azaclorzine relevant to experimental design?
this compound (C₂₂H₂₄ClN₃OS) is a vasodilating agent with a phenothiazine-derived structure. Its molecular configuration includes a pyrrolopyrazine moiety, critical for its biological activity. Researchers must verify its identity via spectroscopic methods (e.g., NMR, mass spectrometry) and purity via HPLC, as structural analogs like chloracizine (C₁₉H₂₁ClN₂OS) exhibit distinct pharmacological profiles . Regulatory identifiers (e.g., FDA Unique Ingredient Identifier 7N4BHX8N3L) and international classifications (e.g., HS 29343090) should be cross-referenced to avoid misclassification .
Q. How should researchers synthesize and characterize this compound for reproducibility?
Synthesis protocols should include the reaction of 2-chlorophenothiazine with hexahydropyrrolo[1,2-a]pyrazine derivatives under controlled acylating conditions. Detailed characterization must encompass melting point, solubility (in aqueous vs. organic solvents), and stability under varying pH/temperature. Comparative analysis with its hydrochloride salt (C₂₂H₂₄ClN₃OS·2HCl) is essential due to differences in bioavailability . Experimental sections in manuscripts should adhere to guidelines requiring explicit procedural steps, instrument calibration data, and validation against reference standards .
Q. What are the primary mechanisms of action of this compound in preclinical models?
this compound’s vasodilatory effects are linked to calcium channel modulation in smooth muscle cells. In vitro assays (e.g., patch-clamp electrophysiology) and ex vivo vascular ring models are recommended to validate target engagement. Researchers should compare dose-response curves with known vasodilators (e.g., chloracizine) to assess specificity. Contradictions in mechanism studies often arise from species-specific receptor expression; thus, cross-verification using human cell lines or transgenic models is critical .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s efficacy data across studies?
Systematic reviews (per Cochrane guidelines) should be employed to analyze heterogeneity in outcomes. Meta-regression can identify confounding variables (e.g., dosage forms, patient subgroups). For in-house data, sensitivity analyses and Bayesian frameworks help quantify uncertainty. Contradictions may stem from polymorphic variations or impurities in synthesized batches; thus, raw data transparency (e.g., via open-access repositories) is mandatory .
Q. What methodological frameworks optimize this compound’s pharmacokinetic (PK) and toxicity profiling?
PK studies should integrate PBPK modeling to predict human absorption/distribution from preclinical data. Toxicity screening must include genotoxicity assays (Ames test, micronucleus) and chronic exposure models. Researchers should adopt the PICOT framework (Population: animal/human models; Intervention: dosing regimens; Comparison: placebo/analogs; Outcome: bioavailability/toxicity; Timeframe: acute/chronic) to structure hypotheses .
Q. How can in silico tools enhance this compound’s structure-activity relationship (SAR) analysis?
Molecular docking (e.g., AutoDock Vina) against calcium channel targets and QSAR modeling can prioritize derivatives for synthesis. Validate predictions with experimental IC₅₀ values and correlate with electronic descriptors (e.g., logP, polar surface area). Methodological rigor requires benchmarking against known SAR datasets and disclosing software parameters (force fields, sampling algorithms) .
Methodological Guidance
Q. What criteria ensure ethical and rigorous clinical translation of this compound research?
Apply the FINER framework (Feasible: sample size/power analysis; Interesting: novelty in mechanism; Novel: patent landscape review; Ethical: IRB/IACUC approval; Relevant: unmet clinical needs). For early-phase trials, use adaptive designs to minimize patient risk while maximizing data utility .
Q. How should researchers document and share this compound data for reproducibility?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish synthetic protocols in supplementary materials with raw spectral data. Use platforms like Zenodo for code/algorithm sharing. Cite regulatory codes (e.g., EMA XEVMPD SUB05625MIG) to enhance cross-referencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
